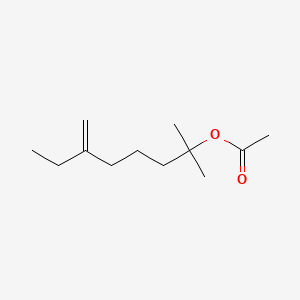
Dihydro-myrcenol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-myrcenol acetate, also known as 2,6-dimethyl-7-octen-2-yl acetate, is a chemical compound with the molecular formula C12H22O2. It is widely used in the fragrance industry due to its fresh, clean, citrus, and floral odor. This compound is particularly valued for its stability and unique scent profile, making it a popular choice in various applications, especially in soaps and perfumes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydro-myrcenol acetate can be synthesized through the esterification of dihydromyrcenol with acetic acid in the presence of magnesium oxide as a catalyst . Another method involves the controlled hydrogenation of myrcenyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of magnesium oxide as a catalyst is common due to its effectiveness in promoting the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydro-myrcenol acetate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Acetic acid and magnesium oxide as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Esterification: this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as dihydro-myrcenol.
Wissenschaftliche Forschungsanwendungen
Dihydro-myrcenol acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a fragrance ingredient in the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its fresh, citrusy scent.
Wirkmechanismus
The mechanism of action of dihydro-myrcenol acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic citrus and floral scent. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
Myrcenyl acetate: Similar in structure but less stable and tends to polymerize upon standing.
Dihydromyrcenol: Shares a similar scent profile but lacks the ester functional group, resulting in different chemical properties.
Uniqueness: Dihydro-myrcenol acetate is unique due to its stability and distinct citrusy-floral odor. Unlike myrcenyl acetate, it does not polymerize easily, making it more suitable for long-term storage and use in various fragrance formulations .
Eigenschaften
CAS-Nummer |
88969-41-9 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(2-methyl-6-methylideneoctan-2-yl) acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h2,6-9H2,1,3-5H3 |
InChI-Schlüssel |
VHVRYMDFTKNLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CCCC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


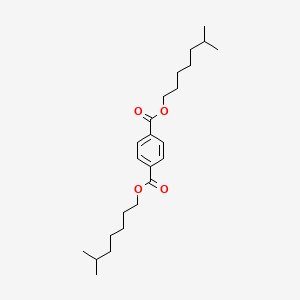
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
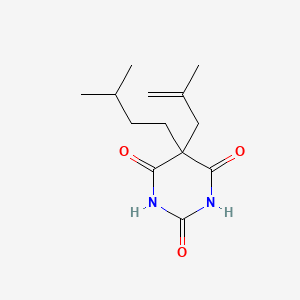
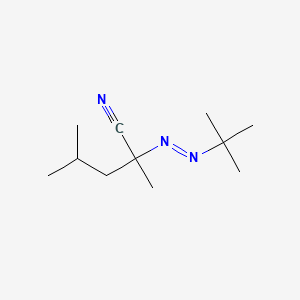
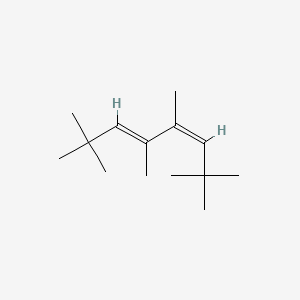
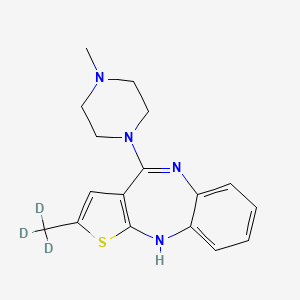
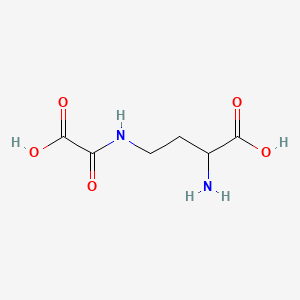
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
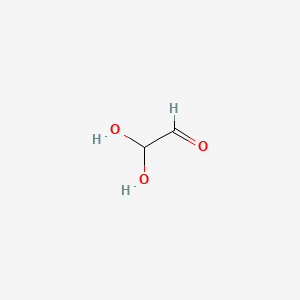
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
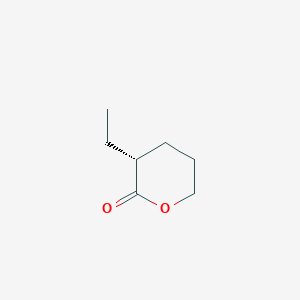

![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
